molecular formula C7H7Cl2NO2 B6182294 4-chloro-2-methylpyridine-3-carboxylic acid hydrochloride CAS No. 2613382-63-9

4-chloro-2-methylpyridine-3-carboxylic acid hydrochloride

Cat. No.: B6182294
CAS No.: 2613382-63-9
M. Wt: 208
InChI Key:
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Description

4-chloro-2-methylpyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H6ClNO2·HCl and a molecular weight of 208.04 g/mol . It is a derivative of nicotinic acid and is commonly used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-methylpyridine-3-carboxylic acid hydrochloride typically involves the chlorination of 2-methylpyridine-3-carboxylic acid. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride . The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-methylpyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

4-chloro-2-methylpyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a precursor in the synthesis of biologically active molecules.

    Medicine: It is explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-2-methylpyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-methylpyridine-2-carboxylic acid hydrochloride
  • 4-chloro-2-methylnicotinic acid hydrochloride
  • 4-chloro-pyridine-2-carboxylic acid methyl ester

Uniqueness

4-chloro-2-methylpyridine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds .

Properties

CAS No.

2613382-63-9

Molecular Formula

C7H7Cl2NO2

Molecular Weight

208

Purity

95

Origin of Product

United States

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